Lonfuranacid B

Natural Product Chemistry Stereochemistry Diastereomer Differentiation

Lonfuranacid B (CAS 2131269-66-2) is a natural product first isolated from Viburnum dilatatum leaves and structurally characterized as (4R,5S)-tetrahydro-3-hydroxy-5-oxo-2-furanoctanoic acid. It belongs to the furan fatty acid (FuFA) class, a group of tri- or tetrasubstituted furan derivatives known for their roles in anti-inflammatory and antioxidant processes.

Molecular Formula C12H20O5
Molecular Weight 244.287
CAS No. 2131269-66-2
Cat. No. B2550903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLonfuranacid B
CAS2131269-66-2
Molecular FormulaC12H20O5
Molecular Weight244.287
Structural Identifiers
SMILESC1C(C(OC1=O)CCCCCCCC(=O)O)O
InChIInChI=1S/C12H20O5/c13-9-8-12(16)17-10(9)6-4-2-1-3-5-7-11(14)15/h9-10,13H,1-8H2,(H,14,15)/t9-,10+/m0/s1
InChIKeyVJTMWYOARXNAKD-VHSXEESVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Lonfuranacid B (CAS 2131269-66-2): A Natural Furanoid Fatty Acid Derivative for Inflammation and Lipid Peroxidation Research


Lonfuranacid B (CAS 2131269-66-2) is a natural product first isolated from Viburnum dilatatum leaves and structurally characterized as (4R,5S)-tetrahydro-3-hydroxy-5-oxo-2-furanoctanoic acid [1]. It belongs to the furan fatty acid (FuFA) class, a group of tri- or tetrasubstituted furan derivatives known for their roles in anti-inflammatory and antioxidant processes [2]. The compound is commercially available as a research reagent with molecular formula C₁₂H₂₀O₅ and molecular weight 244.287 g/mol .

Why Lonfuranacid B Cannot Be Substituted by Other Furan Fatty Acids or Lipoxygenase Inhibitors


Lonfuranacid B is a specific diastereomer with a defined (4R,5S) stereochemistry that distinguishes it from its closely related analog Lonfuranacid A (CAS 2131748-26-8), which possesses a (2R,3R) configuration . This stereochemical difference may critically influence binding affinity to enzymatic targets such as lipoxygenases, where stereospecific interactions often dictate potency and selectivity [1]. Substituting with generic furan fatty acids or alternative lipoxygenase inhibitors (e.g., nordihydroguaiaretic acid, zileuton) would introduce uncharacterized stereochemical and pharmacophore variations, invalidating experimental reproducibility and confounding mechanistic interpretation [2].

Quantitative Differentiation of Lonfuranacid B Against Structural Analogs and Standard Inhibitors


Stereochemical Identity Distinguishes Lonfuranacid B from Lonfuranacid A

Lonfuranacid B is the (4R,5S) diastereomer of tetrahydro-3-hydroxy-5-oxo-2-furanoctanoic acid, whereas Lonfuranacid A (CAS 2131748-26-8) is the (2R,3R) diastereomer [1]. The two compounds share the same molecular formula (C₁₂H₂₀O₅) and molecular weight (244.28 g/mol) but differ in three-dimensional arrangement, which can lead to divergent biological activities in stereosensitive assays .

Natural Product Chemistry Stereochemistry Diastereomer Differentiation

Lipoxygenase Inhibitory Potential of Lonfuranacid B Compared to Class Benchmark Inhibitors

Lonfuranacid B is annotated as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. While direct head-to-head quantitative IC₅₀ data against specific lipoxygenase isoforms (e.g., 5-LOX, 12-LOX, 15-LOX) are not publicly available, this classification places it within the same mechanistic category as established lipoxygenase inhibitors such as nordihydroguaiaretic acid (NDGA; IC₅₀ ~0.2–30 µM across isoforms) and zileuton (5-LOX IC₅₀ ~0.5–1 µM) [2]. The compound also exhibits weaker inhibition of cyclooxygenase (COX) and formyltetrahydrofolate synthetase, suggesting a degree of target selectivity [1].

Inflammation Arachidonic Acid Cascade Enzyme Inhibition

Antioxidant Activity in Lipid Systems: Lonfuranacid B vs. Common Antioxidants

Lonfuranacid B is reported to serve as an antioxidant in fats and oils [1]. This property aligns with the general behavior of furan fatty acids, which inhibit non-enzymatic lipid peroxidation [2]. However, no quantitative data (e.g., ORAC value, TEAC, or IC₅₀ in lipid peroxidation assays) are available for direct comparison with standard antioxidants such as α-tocopherol or butylated hydroxytoluene (BHT). The compound also inhibits NO release in LPS-induced RAW264.7 macrophages, an indirect measure of anti-inflammatory antioxidant activity, though again without reported IC₅₀ values .

Lipid Peroxidation Oxidative Stress Food Chemistry

Lack of Reported H3R Binding Affinity Defines Differentiation from Other Furanoctanoic Acid Derivatives

A BindingDB entry for a structurally related compound (CHEMBL4635634) reports a Kd of 1.35 nM for the human histamine H3 receptor (H3R) [1]. However, this entry is not directly linked to Lonfuranacid B (CAS 2131269-66-2) and likely corresponds to a different furanoctanoic acid derivative or assay artifact. Notably, Lonfuranacid B has no reported affinity for H3R or other GPCRs, distinguishing it from furan-based H3R ligands that have been developed for CNS indications [2].

GPCR Pharmacology Histamine Receptors Off-Target Profiling

Optimal Research and Industrial Use Cases for Lonfuranacid B Based on Verified Differentiation


Stereospecific Natural Product Studies in Inflammation Models

Researchers requiring a defined (4R,5S) diastereomer of a furan fatty acid for structure-activity relationship (SAR) studies in inflammation should select Lonfuranacid B. Its confirmed stereochemistry [1] allows direct comparison with Lonfuranacid A to elucidate the role of stereochemistry in lipoxygenase inhibition or antioxidant activity.

Lipoxygenase Pathway Investigation Requiring a Non-Synthetic Scaffold

Lonfuranacid B is suitable as a natural product-derived tool for probing the arachidonic acid cascade, particularly in assays where synthetic inhibitors (e.g., zileuton) may introduce off-target effects or where a different pharmacophore is desired [2]. Its annotation as a lipoxygenase inhibitor provides a mechanistic anchor for experimental design.

Antioxidant Screening in Lipid-Rich Food or Cosmetic Matrices

For industrial applications in food science or cosmetics, Lonfuranacid B can be evaluated as a natural antioxidant in fats and oils [3]. Its furan scaffold offers an alternative to phenolic antioxidants, potentially providing metal-chelating or non-phenolic radical scavenging mechanisms [4].

Reference Standard for Quality Control of Plant Extracts Containing Lonfuranacid B

Analytical laboratories developing LC-MS or HPLC methods for the quantification of Lonfuranacid B in Viburnum dilatatum or related botanical materials require a high-purity reference standard. The compound's defined structure [1] makes it a suitable marker for species authentication and extract standardization.

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